molecular formula C14H23N3 B12544527 1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine CAS No. 652140-00-6

1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine

Cat. No.: B12544527
CAS No.: 652140-00-6
M. Wt: 233.35 g/mol
InChI Key: GOTWSGQFKDGJFG-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reducing agents used in these processes include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These agents are preferred due to their selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction reactions using catalysts such as tin or iron. The process is optimized to ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as LiAlH4 or NaBH4.

    Substitution: This compound can undergo nucleophilic substitution reactions where an atom or group of atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully reduced amines .

Scientific Research Applications

1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness: 1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

652140-00-6

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H23N3/c1-16(2)14-7-9-17(10-8-14)11-12-3-5-13(15)6-4-12/h3-6,14H,7-11,15H2,1-2H3

InChI Key

GOTWSGQFKDGJFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC=C(C=C2)N

Origin of Product

United States

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